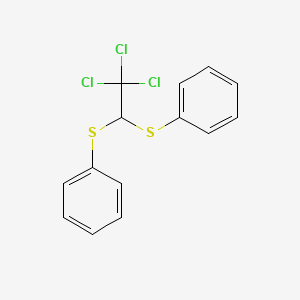
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene is an organic compound characterized by the presence of trichloromethyl and phenylsulfanyl groups attached to an ethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene typically involves the reaction of trichloromethyl compounds with phenylsulfanyl derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where a trichloromethyl group is introduced to a phenylsulfanyl compound in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can participate in electrophilic reactions, while the phenylsulfanyl moiety can engage in aromatic interactions. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-phenylethanone: Similar in structure but lacks the sulfanyl groups.
Dicofol: Contains trichloromethyl groups but has different substituents on the aromatic ring.
Properties
CAS No. |
52060-25-0 |
|---|---|
Molecular Formula |
C14H11Cl3S2 |
Molecular Weight |
349.7 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-phenylsulfanylethyl)sulfanylbenzene |
InChI |
InChI=1S/C14H11Cl3S2/c15-14(16,17)13(18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
HBIJYYAHSMLYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
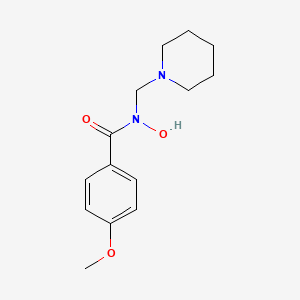
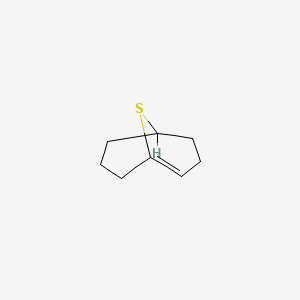
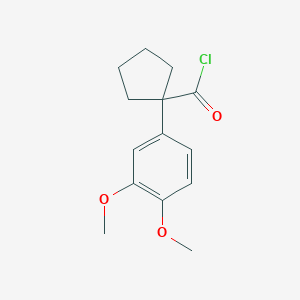

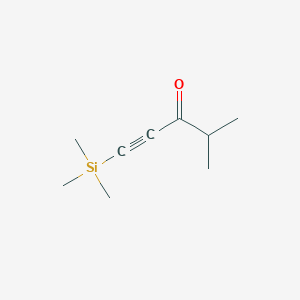
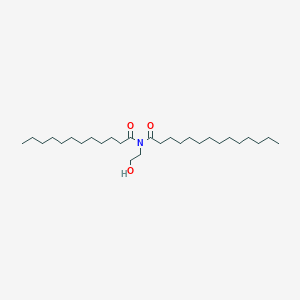
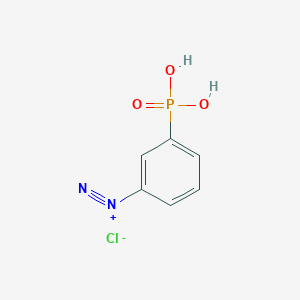
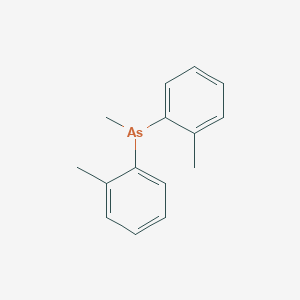
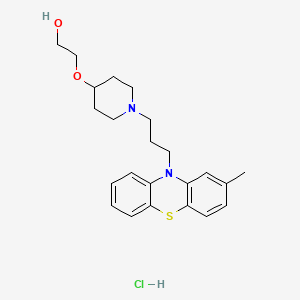

![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
